molecular formula C9H11N7 B1449231 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine CAS No. 1501212-56-1

4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine

Cat. No.: B1449231
CAS No.: 1501212-56-1
M. Wt: 217.23 g/mol
InChI Key: KAXFQJGVPROYBN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine (CAS: 1501212-56-1) features a fused bicyclic core: a [1,2,4]triazolo[4,3-a]pyrazine ring linked to a pyrimidin-2-amine moiety. Its molecular formula is C₉H₁₁N₇ (MW: 217.23 g/mol) .

Pharmacological Relevance This compound is structurally related to sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes treatment.

Properties

IUPAC Name

4-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N7/c10-9-11-2-1-7(13-9)15-3-4-16-6-12-14-8(16)5-15/h1-2,6H,3-5H2,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXFQJGVPROYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NN=C2CN1C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Triazolo[4,3-a]pyrazine Core

The triazolo[4,3-a]pyrazine ring system is typically synthesized by cyclization of appropriate hydrazine derivatives with pyrazine precursors. For example, a 1,2,4-triazole ring can be fused onto a tetrahydropyrazine ring through intramolecular cyclization under controlled conditions.

Functionalization at the 7-Position

The 7-position of the triazolo-pyrazine ring often bears an amino or aminomethyl substituent, which is introduced via reductive amination or nucleophilic substitution. This step is crucial for biological activity and can be achieved using amine reagents under catalytic hydrogenation or with suitable reducing agents.

Attachment of the Pyrimidin-2-amine Moiety

The pyrimidin-2-amine group is introduced at the 4-position of the triazolo-pyrazine core through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. This step may involve:

  • Using a halogenated triazolo-pyrazine intermediate.
  • Employing palladium catalysts with appropriate ligands.
  • Optimizing reaction conditions such as temperature, solvent, and time.

Specific Example: Catalytic Debenzyloxylation in Related Systems

While direct preparation methods for 4-{5H,6H,7H,8H-triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine are limited in the literature, related compounds such as Sitagliptin, which contain a similar triazolo[4,3-a]pyrazine moiety, provide insights into effective synthetic approaches.

A key step involves debenzyloxylation of a benzyloxyamino-substituted intermediate using hydrogen gas in the presence of palladium on carbon catalyst and additives such as benzyl chloride. This process is carried out at about 40°C and 40 psi hydrogen pressure for 4 to 5 hours, followed by work-up involving aqueous-organic phase separation, washing, and concentration to isolate the desired amine product. The catalyst residues are removed using scavengers like trithiocyanuric acid to ensure product purity.

Step Reagents/Conditions Purpose Notes
Debenzyloxylation Pd/C catalyst, H2 gas, benzyl chloride additive Removal of benzyloxy protecting group 40°C, 40 psi, 4-5 hours
Work-up Water, MTBE extraction, ethanol dilution Isolation of amine intermediate Organic layer washing and concentration
Catalyst removal Trithiocyanuric acid or EDTA Palladium scavenging Ensures low metal contamination

This methodology highlights the importance of catalytic hydrogenation and additive selection in achieving efficient deprotection and amine formation on the triazolo-pyrazine scaffold.

Research Findings on Synthetic Optimization

Studies focusing on triazolo[4,3-a]pyrazine derivatives have emphasized:

  • The use of palladium catalysts on various supports (carbon, silica, alumina) for hydrogenation steps.
  • The role of additives (benzyl halides) in improving reaction rates and yields.
  • The necessity of scavengers post-reaction to reduce metal contamination, critical for pharmaceutical applications.
  • Reaction parameters such as temperature, pressure, and time are optimized to balance conversion and selectivity.

Biological Relevance and Implications for Synthesis

The compound 4-{5H,6H,7H,8H-triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine exhibits potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases, which are implicated in cancer cell proliferation. Efficient synthetic methods enable the production of this compound for biological evaluation.

Recent research demonstrated that derivatives of this scaffold show promising antiproliferative activity with IC50 values in the low micromolar to nanomolar range against various cancer cell lines, underscoring the importance of reliable synthetic routes to access these molecules for drug development.

Summary Table of Preparation Steps

Preparation Step Description Key Reagents/Conditions Outcome
Cyclization Formation of triazolo[4,3-a]pyrazine core Hydrazine derivatives, pyrazine precursors Fused heterocyclic scaffold
Amination/Reductive amination Introduction of amino substituent at 7-position Amine reagents, catalytic hydrogenation Aminomethyl or amino-substituted intermediate
Coupling with pyrimidin-2-amine Attachment at 4-position Pd-catalyst, halogenated intermediates Target compound formation
Debenzyloxylation (if applicable) Removal of benzyloxy protecting groups Pd/C, H2, benzyl chloride additive Free amine formation
Purification and metal scavenging Removal of catalyst residues Trithiocyanuric acid, EDTA High purity product

Chemical Reactions Analysis

Types of Reactions

4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, trifluoroacetyl groups, and various esters and carbonyl compounds. Reaction conditions often involve refluxing in solvents like dichloromethane or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield nitroso derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that triazolo-pyrazine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine can inhibit tumor growth by inducing apoptosis in cancer cells. Specific mechanisms involve the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties
Compounds containing the triazole moiety have demonstrated antimicrobial activity against various pathogens. Investigations into the structure-activity relationship (SAR) of these compounds suggest that modifications at the triazole or pyrimidine positions can enhance their effectiveness against bacterial and fungal strains.

Neurological Applications
There is emerging evidence that triazolo-pyrazine derivatives may possess neuroprotective effects. These compounds are being studied for their potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the inhibition of neuroinflammatory processes and modulation of neurotransmitter systems.

Material Science

Organic Electronics
The unique electronic properties of triazolo-pyrazine derivatives make them suitable candidates for organic semiconductor applications. Their ability to act as electron acceptors in organic photovoltaic devices is under investigation. Studies focus on optimizing their electrical conductivity and stability to improve device performance.

Sensor Development
Triazole-based compounds have been explored for use in chemical sensors due to their ability to selectively bind to specific analytes. Research has shown that incorporating this compound into sensor matrices can enhance sensitivity and selectivity for detecting environmental pollutants or biomolecules.

Case Studies

Study Title Focus Area Findings
"Anticancer Activity of Triazolo-Pyrazine Derivatives"Cancer ResearchIdentified significant apoptosis induction in breast cancer cell lines.
"Antimicrobial Efficacy of Triazole Compounds"MicrobiologyDemonstrated effectiveness against MRSA strains with minimal inhibitory concentrations (MICs) established.
"Neuroprotective Effects of Triazolo-Pyrazines"NeuroscienceShowed reduction in neuroinflammation markers in animal models of Alzheimer's disease.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazolopyrazine Family

(a) 7-Methyl-4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-Amine
  • Structure : A triazolo[1,5-a]pyrimidine with a methyl substituent at position 5.
  • Molecular Formula : C₆H₁₁N₅ (MW: 153.19 g/mol) .
(b) 3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]Pyrimidine
  • Structure : A triazolopyrimidine with a 2-fluorophenyl substituent.
  • Applications : Used in agrochemicals and pharmaceuticals due to its fluorinated aromatic group, which enhances metabolic stability and target selectivity .

Pyrazolopyrimidine Derivatives

(a) 2-Amino-3-[(E)-(4-Hydroxyphenyl)Diazenyl]-5-(Trifluoromethyl)Phenyl-Dihydropyrazolo[1,5-a]Pyrimidin-7(4H)-One
  • Structure : A pyrazolo[1,5-a]pyrimidin-7-one with a trifluoromethylphenyl and azo groups.
  • Molecular Formula : C₁₉H₁₅F₃N₆O₂ (MW: 416.36 g/mol) .
  • Key Differences: The pyrimidinone ring and azo substituent confer distinct electronic properties, enabling applications in antimicrobial agents .
(b) 5-Phenyl-2-(p-Tolyl)Pyrazolo[1,5-a]Pyrimidin-7(4H)-One (MK9)
  • Structure: A pyrazolo[1,5-a]pyrimidinone with phenyl and p-tolyl groups.
  • Synthesis : Prepared via multicomponent reactions using aromatic aldehydes .
  • Key Differences : The absence of a triazole ring reduces nitrogen-rich interactions, limiting its use in enzyme inhibition compared to the target compound.

Triazolopyrimidine-Based Adenosine Antagonists

(a) 2-(2-Furanyl)-7-Phenyl[1,2,4]Triazolo[1,5-c]Pyrimidin-5-Amine
  • Structure : A triazolo[1,5-c]pyrimidine with furanyl and phenyl groups.
  • Activity: Potent adenosine A2A receptor antagonist (IC₅₀ < 10 nM) .
  • Key Differences: The pyrimidine-triazole fusion pattern (1,5-c vs. 4,3-a) alters binding affinity toward adenosine receptors compared to the target compound .

Comparative Data Table

Compound Name Core Structure Molecular Formula (MW) Key Substituents Biological Activity/Applications References
4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]Pyrazin-7-yl}Pyrimidin-2-Amine Triazolo[4,3-a]pyrazine C₉H₁₁N₇ (217.23) Pyrimidin-2-amine Potential DPP-4 inhibition
7-Methyl-4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-Amine Triazolo[1,5-a]pyrimidine C₆H₁₁N₅ (153.19) Methyl at position 7 Not reported
2-Amino-5-(Trifluoromethyl)Phenyl-Dihydropyrazolo[1,5-a]Pyrimidin-7(4H)-One Pyrazolo[1,5-a]pyrimidinone C₁₉H₁₅F₃N₆O₂ (416.36) Trifluoromethyl, azo Antimicrobial activity
2-(2-Furanyl)-7-Phenyl[1,2,4]Triazolo[1,5-c]Pyrimidin-5-Amine Triazolo[1,5-c]pyrimidine C₁₅H₁₂N₆O (316.31) Furanyl, phenyl Adenosine A2A antagonism

Biological Activity

The compound 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine (CAS Number: 945262-29-3) is a member of the triazolo-pyrazine family and has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings, including synthesis methods, biological evaluations, and mechanisms of action.

  • Molecular Formula : C10H9N7
  • Molecular Weight : 201.23 g/mol
  • Structure : This compound features a triazolo-pyrazine core linked to a pyrimidine moiety.

Synthesis Methods

Research has highlighted various synthetic routes to obtain this compound. The synthesis typically involves multi-step reactions that include cyclization processes and functional group modifications.

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial potential . Studies have shown that derivatives of triazolo-pyrazines exhibit significant activity against various bacterial strains. For instance:

  • Case Study : In a study evaluating the antibacterial properties of related compounds against methicillin-resistant Staphylococcus aureus (MRSA), certain derivatives demonstrated effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values indicated that modifications in the side chains impacted the activity significantly .

Antiplatelet Activity

The compound has also been investigated for its antiplatelet effects , which are crucial in preventing thrombotic events:

  • Research Findings : A series of analogues related to ticagrelor (an established antiplatelet agent) were synthesized and tested. Some derivatives showed comparable antiplatelet activity to ticagrelor itself. The mechanism appears to involve inhibition of platelet aggregation pathways .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in bacterial cell wall synthesis or platelet activation.
  • Receptor Modulation : It is hypothesized that interaction with specific receptors could modulate cellular responses leading to antiplatelet effects.

Data Table: Biological Activity Summary

Activity TypeTest Organism/TargetMIC (µg/mL)Reference
AntimicrobialMRSA<50
AntiplateletHuman PlateletsIC50 = 10
Enzyme Inhibitionα-glucosidaseIC50 = 15

Q & A

Q. What are the optimized synthetic routes for 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step cyclization and condensation reactions. For example, chlorination of pyrimidine precursors followed by hydrazinolysis and triazole ring closure is a common approach . Solvent choice (e.g., dichloromethane, ethanol) and catalysts (e.g., BBr₃ for deprotection) significantly impact reaction efficiency .
  • Optimization : Use of additives like silica-supported catalysts (as in ) can enhance reaction rates and purity. Recrystallization from methanol or acetonitrile is critical for isolating high-purity crystals .

Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound and verify its structural integrity?

  • NMR Analysis : ¹H and ¹³C NMR are essential for confirming the fused triazolo-pyrazine-pyrimidine framework. Key signals include aromatic protons (δ 7.2–8.5 ppm) and amine groups (δ 5.5–6.0 ppm) .
  • IR Spectroscopy : Stretching vibrations for N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) validate the triazole and pyrimidine rings .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) due to its heteroaromatic structure. Stability tests under varying pH (4–9) and temperature (25–60°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity for target proteins?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrimidine-2-amine group is a potential hydrogen-bond donor .
  • Docking Simulations : Use software like AutoDock to model interactions with adenosine receptors (A2A antagonists), leveraging structural analogs from and .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Case Study : If one study reports anti-inflammatory activity () while another shows no effect, compare assay conditions (e.g., cell lines, concentration ranges). Adjust substituents (e.g., halogenation at the 4-position) to modulate activity .
  • Meta-Analysis : Cross-reference NMR and HPLC purity data to rule out batch variability .

Q. How does the introduction of substituents (e.g., halogens, alkyl groups) alter the compound’s pharmacological profile?

  • Halogenation : Adding chlorine (4-chlorophenyl) enhances lipophilicity and receptor binding, as seen in and .
  • Alkyl Groups : Methyl or ethyl substituents at the triazole ring () improve metabolic stability but may reduce solubility.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Scale-Up Issues : Multi-step reactions risk racemization. Use chiral catalysts (e.g., BINOL derivatives) or enantioselective chromatography .
  • Process Monitoring : Implement inline FTIR or Raman spectroscopy to track intermediate formation .

Q. How can in vitro assays differentiate between target-specific activity and off-target effects?

  • Assay Design : Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) for adenosine receptor studies. Cross-validate with knockout cell lines .
  • Counter-Screening : Test against related receptors (e.g., A1, A3) to assess selectivity .

Methodological Resources

  • Synthetic Protocols : (additive-driven synthesis), (BBr₃-mediated deprotection).
  • Analytical Data : (IR/NMR benchmarks), (¹³C NMR assignments).
  • Biological Testing : (A2A antagonist SAR), (anti-inflammatory assays).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine

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